Vatalanib-d4 Dihydrochloride is a deuterated derivative of Vatalanib, which is a potent inhibitor of vascular endothelial growth factor receptors. This compound is primarily utilized in scientific research to investigate angiogenesis and its inhibition, which plays a critical role in cancer treatment. The incorporation of deuterium in Vatalanib-d4 enhances the ability to conduct detailed pharmacokinetic studies, providing insights into the metabolic pathways and biological activities of the parent compound.
Vatalanib-d4 Dihydrochloride is classified as a receptor tyrosine kinase inhibitor. It specifically targets all known vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. This classification positions it as a significant compound in cancer research, particularly in studies aimed at inhibiting tumor growth through the disruption of angiogenesis—the process by which new blood vessels form from existing ones.
The synthesis of Vatalanib-d4 Dihydrochloride involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger-scale production, often employing advanced techniques such as continuous flow synthesis and automated purification systems to ensure high yield and purity.
The molecular formula for Vatalanib-d4 Dihydrochloride is . The compound features a complex structure that includes multiple aromatic rings and functional groups essential for its biological activity. The presence of deuterium enhances its stability and allows for more precise tracking during pharmacokinetic studies.
Vatalanib-d4 Dihydrochloride can undergo various chemical reactions:
These reactions yield various metabolites and derivatives that are studied for their therapeutic potential.
Vatalanib-d4 Dihydrochloride exerts its pharmacological effects by inhibiting the tyrosine kinase activity associated with vascular endothelial growth factor receptors. This inhibition prevents the phosphorylation of downstream signaling proteins, effectively blocking angiogenesis. The compound targets multiple receptors:
By interfering with these receptors' activities, Vatalanib-d4 Dihydrochloride reduces tumor growth and metastasis.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization.
Vatalanib-d4 Dihydrochloride has several scientific applications:
Through these applications, Vatalanib-d4 Dihydrochloride continues to contribute significantly to research aimed at developing effective cancer therapies.
Vatalanib-d4 Dihydrochloride (CAS 1246820-27-8) is a deuterated analog of the vascular endothelial growth factor receptor (VEGFR) inhibitor vatalanib. Four hydrogen atoms (H) in the parent compound are replaced with deuterium (D), specifically at symmetric aromatic positions within the pyridinylmethyl and chlorophenyl rings. This selective labeling minimizes alterations to the molecule’s steric and electronic properties while enhancing metabolic stability. The C–D bonds, being stronger than C–H bonds (bond dissociation energy: ~443 kJ/mol vs. ~360 kJ/mol), reduce the rate of metabolic degradation by cytochrome P450 enzymes. This isotopic substitution maintains >99% isotopic purity under standard storage conditions (-20°C, desiccated), as confirmed by accelerated stability studies [4] [8].
Structurally, vatalanib-d4 dihydrochloride (molecular formula: C₂₀H₁₃D₄Cl₃N₄) shares the core pharmacophore with non-deuterated vatalanib dihydrochloride (C₂₀H₁₇Cl₃N₄), which inhibits VEGFR2/KDR with an IC₅₀ of 37 nM [1] [3]. Key differences include:
Table 1: Structural Comparison of Vatalanib-d4 and Vatalanib
Property | Vatalanib-d4 Dihydrochloride | Vatalanib Dihydrochloride |
---|---|---|
Molecular Formula | C₂₀H₁₃D₄Cl₃N₄ | C₂₀H₁₇Cl₃N₄ |
Molecular Weight (Da) | 423.76 | 419.73 |
Deuterium Positions | Aromatic rings (4 sites) | N/A |
VEGFR2 IC₅₀ | Equivalent to parent | 37 nM |
Vatalanib-d4 dihydrochloride exhibits high solubility in polar solvents:
The partition coefficient (log P) is estimated at 2.8 ± 0.2, indicating moderate lipophilicity similar to the parent compound. This property facilitates membrane permeability in in vitro assays while ensuring adequate aqueous solubility for experimental dosing. The dihydrochloride salt form further enhances solubility in biological buffers compared to the free base [1] [5].
Table 2: Solubility Profile
Solvent | Solubility | Conditions |
---|---|---|
DMSO | 50 mM | Warming to 80°C |
Water | 50 mg/mL (119 mM) | Ambient, ultrasonic assist |
Ethanol | 10 mg/mL (23.6 mM) | Warming |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: